

stability and storage conditions for 4-Bromo-1-methylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-1-methylpiperidine**

Cat. No.: **B1279848**

[Get Quote](#)

An In-depth Technical Guide on the Stability and Storage of **4-Bromo-1-methylpiperidine**

Introduction

4-Bromo-1-methylpiperidine is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents and research chemicals. Its utility in drug discovery, particularly in the development of muscarinic agonists and other central nervous system-targeted molecules, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of **4-Bromo-1-methylpiperidine**, recommended storage protocols, and methodologies for its stability assessment, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

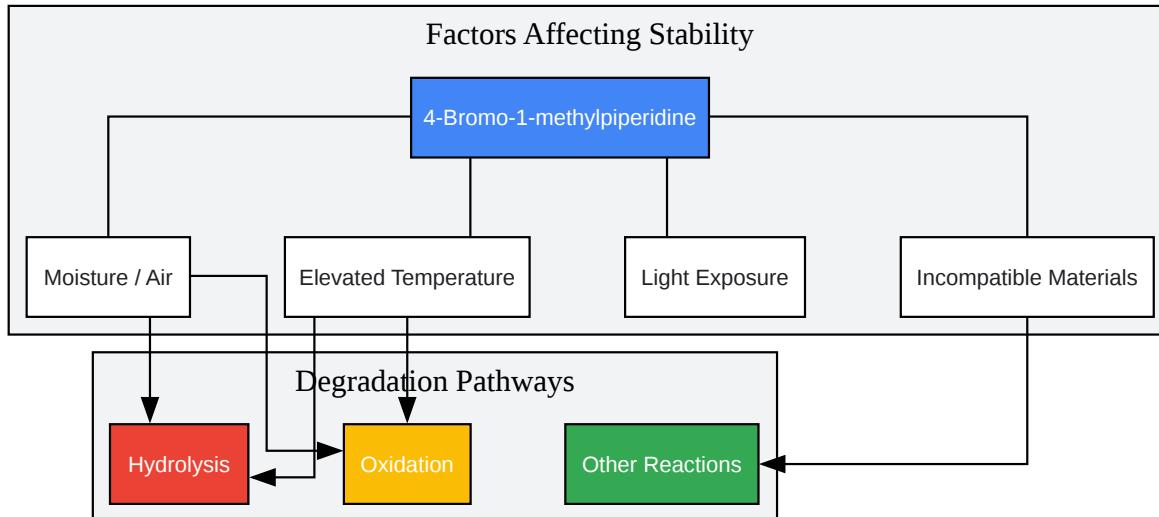
A summary of the key chemical and physical properties of **4-Bromo-1-methylpiperidine** is presented in Table 1. Understanding these properties is fundamental to its proper handling and storage.

Table 1: Physicochemical Properties of **4-Bromo-1-methylpiperidine**

Property	Value
CAS Number	61444-16-6
Molecular Formula	C ₆ H ₁₂ BrN
Molecular Weight	178.07 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	65-67 °C at 10 mmHg
Density	1.358 g/cm ³

Recommended Storage Conditions

The long-term stability of **4-Bromo-1-methylpiperidine** is contingent upon adherence to appropriate storage conditions. The primary recommendations are summarized in Table 2.


Table 2: Recommended Storage and Handling Conditions

Condition	Recommendation	Rationale
Temperature	Store at 2-8°C.	Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere	Store under an inert atmosphere (e.g., Argon, Nitrogen).	Prevents oxidation and reaction with atmospheric moisture.
Light Exposure	Protect from light.	Although not specified as highly light-sensitive, protection from UV radiation is a standard precaution for organic compounds.
Moisture	Keep container tightly closed in a dry and well-ventilated place.	The compound is susceptible to hydrolysis.
Container	Use a tightly sealed, appropriate container.	Prevents contamination and exposure to air and moisture.

Stability Profile and Degradation Pathways

4-Bromo-1-methylpiperidine is generally stable under the recommended storage conditions. However, deviations from these conditions can lead to degradation. The principal factors affecting its stability are exposure to moisture, air, and elevated temperatures.

The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, particularly hydrolysis in the presence of water, which would lead to the formation of 1-methylpiperidin-4-ol. Oxidation can also occur upon prolonged exposure to air.

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors influencing the stability of **4-Bromo-1-methylpiperidine**.

Incompatible Materials

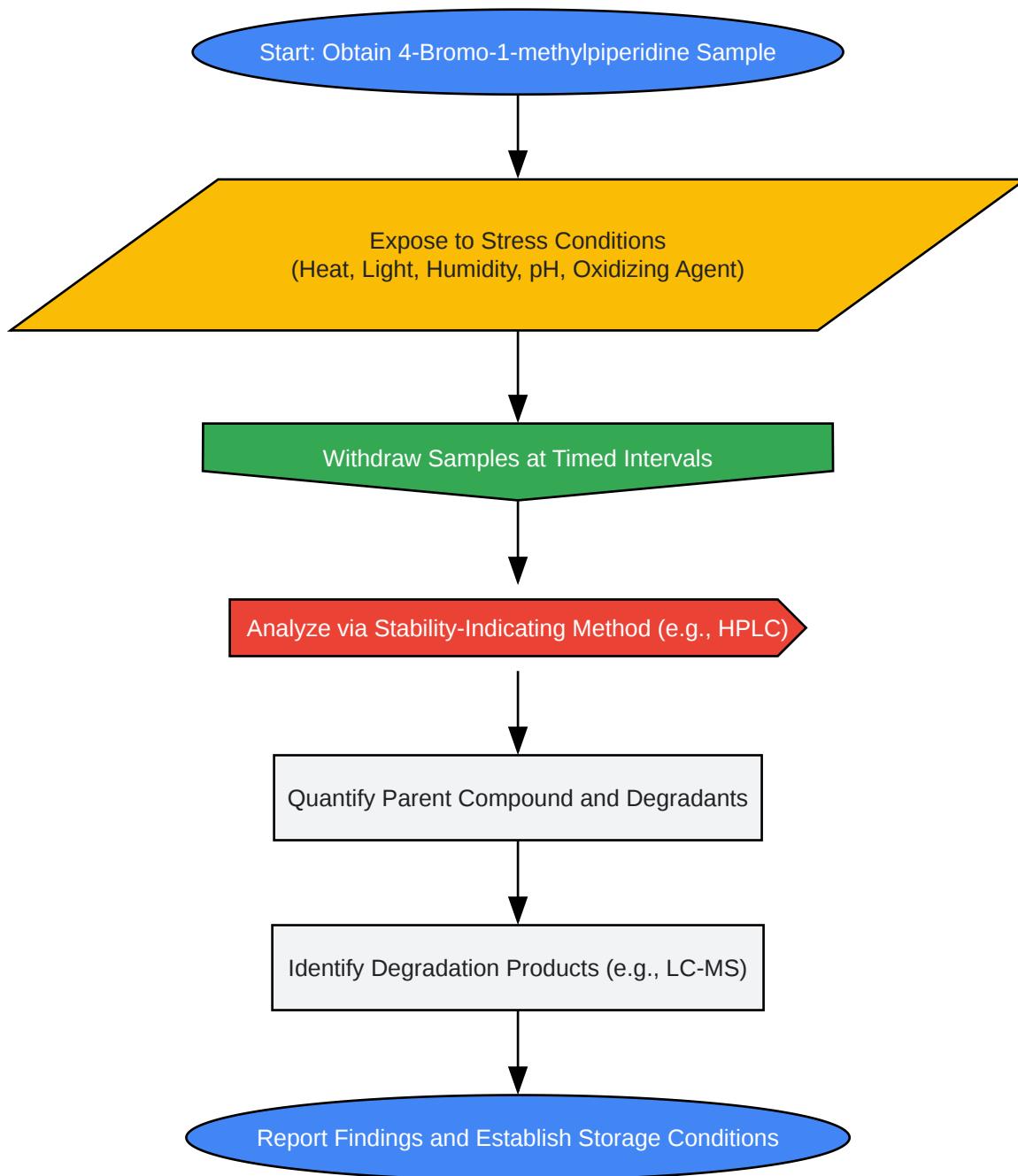
To prevent chemical reactions that could compromise the integrity of the compound or create hazardous situations, contact with strong oxidizing agents and strong bases should be avoided.

Experimental Protocol for Stability Assessment

A generalized workflow for assessing the stability of **4-Bromo-1-methylpiperidine** under various stress conditions is outlined below. This protocol can be adapted to specific laboratory capabilities and regulatory requirements.

Objective: To determine the degradation profile of **4-Bromo-1-methylpiperidine** under forced degradation conditions.

Materials:


- **4-Bromo-1-methylpiperidine**

- HPLC-grade solvents (e.g., acetonitrile, water)
- Buffers of various pH
- Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
- Mass spectrometer (for identification of degradation products)
- Temperature and humidity-controlled stability chambers
- Photostability chamber

Methodology:

- Reference Standard Preparation: Prepare a stock solution of **4-Bromo-1-methylpiperidine** of known concentration in a suitable solvent.
- Forced Degradation Studies:
 - Hydrolytic Stability: Expose the compound to acidic, neutral, and basic conditions (e.g., 0.1N HCl, water, 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
 - Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Stability: Expose the solid compound and a solution to dry heat (e.g., 80°C).
 - Photostability: Expose the compound to light conditions as per ICH Q1B guidelines.
- Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.
- Data Analysis:
 - Quantify the remaining amount of **4-Bromo-1-methylpiperidine**.
 - Calculate the percentage of degradation.

- Identify and characterize any significant degradation products using mass spectrometry.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [stability and storage conditions for 4-Bromo-1-methylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279848#stability-and-storage-conditions-for-4-bromo-1-methylpiperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com